5-bromo-4-fluoro-1-methyl-1H-pyrazole
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Overview
Description
5-bromo-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrFN2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and fluorine atoms in the structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 17899 , which may influence its bioavailability.
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-4-fluoro-1-methyl-1H-pyrazole. For instance, the compound is stored at 4°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-1-methyl-1H-pyrazole typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the brominating agent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-bromo-4-fluoro-1-methyl-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-4-fluoro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and selectivity in various applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-4-fluoro-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHUJWQVOJTUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935264-08-6 |
Source
|
Record name | 5-bromo-4-fluoro-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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